molecular formula C17H12INO4 B12459888 Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12459888
M. Wt: 421.18 g/mol
InChI Key: OZEGEYUBQWGRSI-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodine atom, a methyl group, and a dioxoisoindole moiety. Its molecular formula is C17H12INO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol. This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the iodination of 2-methylphenol, followed by esterification and cyclization. The use of continuous flow reactors can enhance the efficiency and yield of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated products.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and the dioxoisoindole moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylphenol: Shares the iodine and methyl groups but lacks the dioxoisoindole moiety.

    2-Iodophenol: Similar iodine substitution but different positioning and lack of additional functional groups.

    4-Iodoanisole: Contains an iodine atom and a methoxy group instead of a methyl group.

Uniqueness

Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of an iodine atom, a methyl group, and a dioxoisoindole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H12INO4

Molecular Weight

421.18 g/mol

IUPAC Name

methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C17H12INO4/c1-9-7-11(18)4-6-14(9)19-15(20)12-5-3-10(17(22)23-2)8-13(12)16(19)21/h3-8H,1-2H3

InChI Key

OZEGEYUBQWGRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC

Origin of Product

United States

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